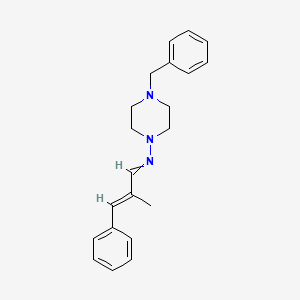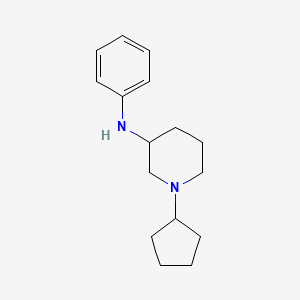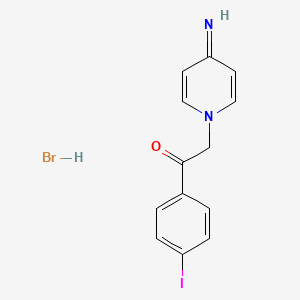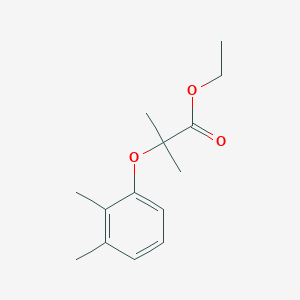
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine, also known as BMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMPP is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mecanismo De Acción
The exact mechanism of action of 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine is not fully understood, but it is believed to act by modulating the activity of certain proteins involved in inflammation and immune response. 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been shown to inhibit the activity of the protein kinase CK2, which is involved in a range of cellular processes including cell growth and differentiation.
Biochemical and Physiological Effects
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of CK2, as well as modulate the activity of certain proteins involved in inflammation and immune response. 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has also been shown to exhibit anti-cancer properties, and has been studied for its potential use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and has been extensively studied for its potential applications in scientific research. However, there are also some limitations to its use. 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine can be difficult to purify, and its exact mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research involving 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine. One potential area of research is the development of new anti-cancer drugs based on the structure of 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine. Another potential area of research is the further investigation of the mechanism of action of 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine, which could lead to the development of new drugs targeting CK2 and other proteins involved in cellular processes. Additionally, 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine could be studied for its potential use in the treatment of inflammatory and immune-related diseases.
Métodos De Síntesis
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine can be synthesized using a variety of methods, including the condensation of benzylamine and 2-methyl-3-phenylacrolein in the presence of piperazine. Other methods involve the use of different starting materials such as piperazine and benzaldehyde, which are reacted under specific conditions to yield 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine.
Aplicaciones Científicas De Investigación
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been studied for its potential anti-cancer properties, as well as its ability to modulate the activity of certain proteins involved in inflammation and immune response.
Propiedades
IUPAC Name |
(E)-N-(4-benzylpiperazin-1-yl)-2-methyl-3-phenylprop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-19(16-20-8-4-2-5-9-20)17-22-24-14-12-23(13-15-24)18-21-10-6-3-7-11-21/h2-11,16-17H,12-15,18H2,1H3/b19-16+,22-17? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIXGQWYCSADMV-PLFMGXQMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=NN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-{3-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}-N-methylmethanamine](/img/structure/B5968502.png)

![2-[3-(carboxymethyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]octadecanoic acid](/img/structure/B5968523.png)
![[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol](/img/structure/B5968535.png)
![1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B5968546.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5968551.png)
![4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5968554.png)
![1-(2-methylphenyl)-4-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)piperazine](/img/structure/B5968556.png)

![1-(2-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B5968566.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5968586.png)
![6-(3-chlorophenyl)-N-(cyclopropylmethyl)-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5968591.png)